molecular formula C11H7ClF3NO3 B12044899 (E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid

(E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12044899
M. Wt: 293.62 g/mol
InChI Key: XBKBYAZSYJLJKK-ONEGZZNKSA-N
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Description

(E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with maleic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the formation of the (E)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: This compound shares structural similarities but differs in its functional groups and reactivity.

    Acetoacetic acid ethyl ester: Another similar compound with distinct chemical properties and applications.

Uniqueness

(E)-4-((4-chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobut-2-enoic acid is unique due to its trifluoromethyl group, which imparts specific electronic and steric properties. This makes it particularly valuable in designing molecules with enhanced stability and biological activity.

Properties

Molecular Formula

C11H7ClF3NO3

Molecular Weight

293.62 g/mol

IUPAC Name

(E)-4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H7ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-5H,(H,16,17)(H,18,19)/b4-3+

InChI Key

XBKBYAZSYJLJKK-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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